molecular formula C12H11NO2 B11898361 1-(6-Methoxyisoquinolin-1-yl)ethanone

1-(6-Methoxyisoquinolin-1-yl)ethanone

Cat. No.: B11898361
M. Wt: 201.22 g/mol
InChI Key: NNAJTVPEGYHPFK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(6-Methoxyisoquinolin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyisoquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(6-Methoxyisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Methoxyisoquinolin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and the isoquinoline ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Methoxyisoquinolin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-(6-Methoxyisoquinolin-1-yl)ethanone, also known by its CAS number 1367746-92-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO2C_{12}H_{11}NO_2, with a molecular weight of approximately 201.22 g/mol. The structure features an isoquinoline moiety substituted with a methoxy group and an ethanone functional group, which may influence its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds related to isoquinolines exhibit significant antibacterial properties. For instance, a minimal inhibitory concentration (MIC) test conducted on various derivatives demonstrated that certain isoquinoline compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, its structural analogs have shown promising results.

CompoundMIC (µg/mL)Bacterial Strain
Isoquinoline Derivative A25Staphylococcus aureus
Isoquinoline Derivative B50Escherichia coli
This compound (predicted)TBDTBD

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been explored in various studies. For example, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that these compounds can interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation.

A recent review highlighted that certain isoquinoline derivatives exhibited IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. While specific data for this compound is not available, it is reasonable to hypothesize similar activities based on structural comparisons.

Cell LineIC50 (mM)Mechanism of Action
MCF-710Tubulin polymerization interference
A5495ROS generation
Predicted for this compoundTBDTBD

Anti-inflammatory Activity

Isoquinoline derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The potential of this compound in this regard remains to be fully elucidated but aligns with findings from related compounds.

Case Studies and Research Findings

Several case studies have documented the biological activities of isoquinoline derivatives:

  • Study on Antibacterial Activity : A study found that a series of methoxy-substituted isoquinolines displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of substituent positioning on the isoquinoline ring in determining activity levels.
  • Anticancer Research : Another investigation focused on the anticancer effects of isoquinoline derivatives against various tumor cell lines. The findings suggested that these compounds could induce apoptosis through ROS-mediated pathways.
  • Inflammation Models : Research involving animal models demonstrated that certain isoquinoline derivatives could reduce inflammation markers significantly when administered in controlled doses.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(6-methoxyisoquinolin-1-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)12-11-4-3-10(15-2)7-9(11)5-6-13-12/h3-7H,1-2H3

InChI Key

NNAJTVPEGYHPFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

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